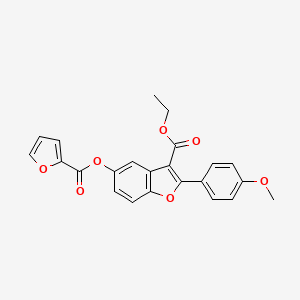

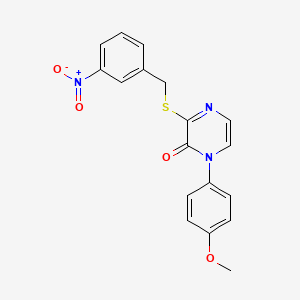

![molecular formula C11H9FN2O B2499037 6-Fluoro-4-methylimidazo[1,2-a]indol-4-ol CAS No. 2138169-43-2](/img/structure/B2499037.png)

6-Fluoro-4-methylimidazo[1,2-a]indol-4-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

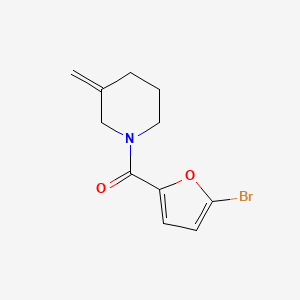

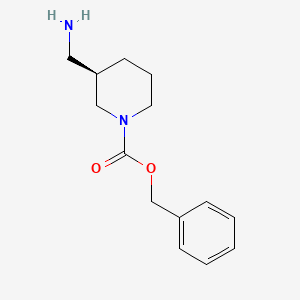

Synthesis Analysis

The synthesis of 6-Fluoro-4-methylimidazo[1,2-a]indol-4-ol and related compounds involves several steps, including the attachment of indole and tetramethyl tetrahydro-naphthalene groups to the benzimidazole ring. These compounds have been synthesized to explore their potential as antioxidants, showcasing superoxide anion scavenging activity better than superoxide dismutase (SOD) in some cases (Ateş-Alagöz, Kuş, & Çoban, 2005).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including those with fluoro and methyl substitutions, exhibits variations in planarity and the ability to form hydrogen bonding patterns. These structural characteristics are crucial for their interaction with biological targets and their overall chemical behavior. The deviations in planarity and the presence of hydrogen bonds significantly influence their chemical properties and interactions (Hranjec et al., 2010).

Chemical Reactions and Properties

Fluoroimidazoles, including derivatives like 6-Fluoro-4-methylimidazo[1,2-a]indol-4-ol, have been studied for their reactivity and potential as antiviral agents. Their interaction with nucleophiles and the ability to undergo nucleophilic aromatic substitution reactions highlight their versatile chemical properties and potential for further chemical modifications (De Cercq & Luczak, 1975).

Physical Properties Analysis

The physical properties of benzimidazole derivatives are significantly influenced by their molecular structure. These compounds exhibit strong fluorescence emissions, which vary with their specific structural modifications. Thermogravimetric analysis and cyclic voltammetry studies provide insights into their stability and electrochemical properties, contributing to a comprehensive understanding of their physical characteristics (Subrayan & Rasmussen, 1997).

Chemical Properties Analysis

The chemical properties of 6-Fluoro-4-methylimidazo[1,2-a]indol-4-ol derivatives are characterized by their interactions with other molecules and their reactions under various conditions. Their ability to participate in hydrogen bonding and their reactivity towards different nucleophiles underpin their utility in synthesizing novel compounds with potential biological activities. The versatility in their chemical reactions enables the exploration of these compounds for various applications, excluding those related to pharmacological uses (Saeed et al., 2010).

科学的研究の応用

Antioxidant Properties

6-Fluoro-4-methylimidazo[1,2-a]indol-4-ol has been investigated for its antioxidant properties. A study by Ateş-Alagöz et al. (2005) synthesized derivatives of this compound and tested them for in vitro antioxidant activity. The findings revealed that these compounds exhibited significant superoxide anion scavenging activity, with certain derivatives showing stronger inhibitory effects on superoxide anion formation compared to superoxide dismutase (SOD) (Ateş-Alagöz, Kuş, & Çoban, 2005).

Anticancer Activity

The compound has also been evaluated for its potential in cancer treatment. Galayev et al. (2015) synthesized 7-hydroxy-8-methyl-coumarins with indole and other moieties, including 6-fluoro-1H-indol-2-yl. One of these compounds demonstrated high antimitotic activity and sensitivity towards Non-Small Cell Lung Cancer cell lines (Galayev, Garazd, Garazd, & Lesyk, 2015).

Synthesis and Structural Studies

Research has also focused on the synthesis and structural analysis of related benzimidazole derivatives. Hranjec et al. (2010) described the synthesis and biological evaluation of new benzimidazole derivatives, including non-fused fluoro derivatives. These compounds exhibited planar aromatic surfaces capable of intercalating into double-stranded DNA, and they showed pronounced antiproliferative activity on various tumor cell lines (Hranjec, Pavlović, Marjanović, Kralj, & Karminski-Zamola, 2010).

Development of Radiotracers

The compound has been explored in the field of radiotracer development. Ohkubo et al. (2021) investigated the automated radiosynthesis of radiotracers, including those containing 3-fluoro-2-hydroxypropyl moieties. These radiotracers are used for imaging various pathologies, demonstrating the utility of fluorinated compounds in diagnostic imaging (Ohkubo, Kurihara, Ogawa, Nengaki, Fujinaga, Mori, Kumata, Hanyu, Furutsuka, Hashimoto, Kawamura, & Zhang, 2021).

特性

IUPAC Name |

6-fluoro-4-methylimidazo[1,2-a]indol-4-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O/c1-11(15)8-6-7(12)2-3-9(8)14-5-4-13-10(11)14/h2-6,15H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHQGIZZPRCHVPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)F)N3C1=NC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-fluoro-9-methyl-9H-imidazo[1,2-a]indol-9-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Benzyl-1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2498966.png)

![4-Chloro-N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzamide](/img/structure/B2498969.png)

![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2498971.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2498974.png)